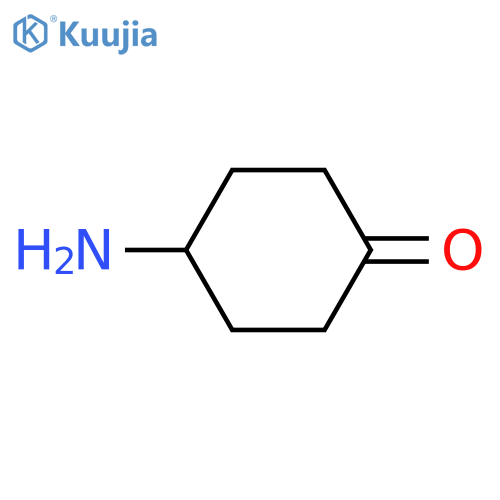

Cas no 87976-86-1 (4-Aminocyclohexanone)

4-Aminocyclohexanone Propiedades químicas y físicas

Nombre e identificación

-

- 4-Aminocyclohexanone

- 4-AMINO CYCLOHEXANONE HCL

- 4-aminocyclohexan-1-one

- Cyclohexanone, 4-amino-

- Cyclohexanone,4-amino

- 4-Amino-cyclohexanone

- 4-Aminocyclohexanone (ACI)

- DB-077154

- 87976-86-1

- 4-amino cyclohexanone

- EEJ8TH9DFU

- SCHEMBL942587

- 4-aminocyclohexanone, AldrichCPR

- DTXSID30432734

- SY039101

- CS-0106163

- OTCYOBLTAQTFPW-UHFFFAOYSA-N

- EN300-216165

- MFCD06659766

- AKOS006294120

- SB39323

-

- MDL: MFCD06659765

- Renchi: 1S/C6H11NO/c7-5-1-3-6(8)4-2-5/h5H,1-4,7H2

- Clave inchi: OTCYOBLTAQTFPW-UHFFFAOYSA-N

- Sonrisas: O=C1CCC(N)CC1

Atributos calculados

- Calidad precisa: 113.08400

- Masa isotópica única: 113.084063974g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 8

- Cuenta de enlace giratorio: 0

- Complejidad: 90.7

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: -0.5

- Superficie del Polo topológico: 43.1Ų

Propiedades experimentales

- Denso: 1.023±0.06 g/cm3 (20 ºC 760 Torr),

- Punto de ebullición: 199.2±33.0 ºC (760 Torr),

- Punto de inflamación: 74.3±25.4 ºC,

- Disolución: Soluble (135 g/l) (25 º C),

- PSA: 43.09000

- Logp: 1.15710

4-Aminocyclohexanone Información de Seguridad

- Código de categoría de peligro: 22-37/38-41

- Instrucciones de Seguridad: 26-39

-

Señalización de mercancías peligrosas:

- Condiciones de almacenamiento:Sealed in dry,2-8°C(BD94125)

4-Aminocyclohexanone Datos Aduaneros

- Código HS:2922399090

- Datos Aduaneros:

China Customs Code:

2922399090Overview:

2922399090 Other amino aldehydes\Amino ketones and their salts(Including aminoquinone and its salts,Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

Summary:

2922399090 other amino-aldehydes, amino-ketones and amino-quinones, other than those containing more than one kind of oxygen function; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

4-Aminocyclohexanone PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-216165-10.0g |

4-aminocyclohexan-1-one |

87976-86-1 | 10.0g |

$200.0 | 2023-02-22 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0342-1g |

4-Amino-cyclohexanone |

87976-86-1 | 96% | 1g |

¥437.2 | 2025-01-21 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0342-25g |

4-Amino-cyclohexanone |

87976-86-1 | 96% | 25g |

¥3322.7 | 2025-01-21 | |

| TRC | A604663-100mg |

4-Aminocyclohexanone |

87976-86-1 | 100mg |

$ 115.00 | 2023-04-19 | ||

| Parkway Scientific | YB-286-3g |

4-Aminocyclohexanone HCl |

87976-86-1 | > 95% | 3g |

$295 | 2024-05-21 | |

| eNovation Chemicals LLC | D500586-1g |

4-AMinocyclohexanone HCl |

87976-86-1 | 97% | 1g |

$180 | 2024-05-24 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0342-5g |

4-Amino-cyclohexanone |

87976-86-1 | 96% | 5g |

975.25CNY | 2021-05-07 | |

| Chemenu | CM373696-5g |

4-Aminocyclohexanone |

87976-86-1 | 95%+ | 5g |

$141 | 2023-02-01 | |

| Enamine | EN300-216165-5g |

4-aminocyclohexan-1-one |

87976-86-1 | 5g |

$108.0 | 2023-09-16 | ||

| TRC | A604663-500mg |

4-Aminocyclohexanone |

87976-86-1 | 500mg |

$ 454.00 | 2023-04-19 |

4-Aminocyclohexanone Métodos de producción

Métodos de producción 1

1.2 0 °C; 3 h, > 0 °C

2.1 Reagents: Ammonia Solvents: Diethyl ether ; 10 h, -78 °C

3.1 Reagents: Triethylamine Solvents: Dichloromethane ; 10 min, 0 °C

3.2 Reagents: Iodine ; 0 °C

4.1 Catalysts: 1,2-Bis(diphenylphosphino)benzene , Iron(III) acetylacetonate Solvents: Dimethylformamide ; 10 min, rt

4.2 Reagents: Chlorotrimethylsilane , Zinc ; 16 h, 60 °C

4.3 Reagents: Sodium chloride , Ammonium chloride Solvents: Water

5.1 Reagents: Chlorotrimethylsilane , Lithium chloride Solvents: Dimethylformamide ; 12 h, 60 °C

5.2 Reagents: Water ; 3 h, 60 °C

5.3 Reagents: Sodium hydroxide Solvents: Water ; 30 min, pH 12, 60 °C

Métodos de producción 2

Métodos de producción 3

1.2 Reagents: Iodine ; 0 °C

2.1 Catalysts: 1,2-Bis(diphenylphosphino)benzene , Iron(III) acetylacetonate Solvents: Dimethylformamide ; 10 min, rt

2.2 Reagents: Chlorotrimethylsilane , Zinc ; 16 h, 60 °C

2.3 Reagents: Sodium chloride , Ammonium chloride Solvents: Water

3.1 Reagents: Chlorotrimethylsilane , Lithium chloride Solvents: Dimethylformamide ; 12 h, 60 °C

3.2 Reagents: Water ; 3 h, 60 °C

3.3 Reagents: Sodium hydroxide Solvents: Water ; 30 min, pH 12, 60 °C

Métodos de producción 4

2.1 Reagents: Triethylamine Solvents: Dichloromethane ; 10 min, 0 °C

2.2 Reagents: Iodine ; 0 °C

3.1 Catalysts: 1,2-Bis(diphenylphosphino)benzene , Iron(III) acetylacetonate Solvents: Dimethylformamide ; 10 min, rt

3.2 Reagents: Chlorotrimethylsilane , Zinc ; 16 h, 60 °C

3.3 Reagents: Sodium chloride , Ammonium chloride Solvents: Water

4.1 Reagents: Chlorotrimethylsilane , Lithium chloride Solvents: Dimethylformamide ; 12 h, 60 °C

4.2 Reagents: Water ; 3 h, 60 °C

4.3 Reagents: Sodium hydroxide Solvents: Water ; 30 min, pH 12, 60 °C

Métodos de producción 5

1.2 Reagents: Water ; 3 h, 60 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 30 min, pH 12, 60 °C

2.1 -

Métodos de producción 6

1.2 Reagents: Chlorotrimethylsilane , Zinc ; 16 h, 60 °C

1.3 Reagents: Sodium chloride , Ammonium chloride Solvents: Water

2.1 Reagents: Chlorotrimethylsilane , Lithium chloride Solvents: Dimethylformamide ; 12 h, 60 °C

2.2 Reagents: Water ; 3 h, 60 °C

2.3 Reagents: Sodium hydroxide Solvents: Water ; 30 min, pH 12, 60 °C

3.1 -

Métodos de producción 7

2.1 Catalysts: 1,2-Bis(diphenylphosphino)benzene , Iron(III) acetylacetonate Solvents: Dimethylformamide ; 10 min, rt

2.2 Reagents: Chlorotrimethylsilane , Zinc ; 16 h, 60 °C

2.3 Reagents: Sodium chloride , Ammonium chloride Solvents: Water

3.1 Reagents: Chlorotrimethylsilane , Lithium chloride Solvents: Dimethylformamide ; 12 h, 60 °C

3.2 Reagents: Water ; 3 h, 60 °C

3.3 Reagents: Sodium hydroxide Solvents: Water ; 30 min, pH 12, 60 °C

Métodos de producción 8

1.2 Reagents: Water ; 3 h, 60 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 30 min, pH 12, 60 °C

Métodos de producción 9

2.1 Reagents: Pyridine , Hydroxyamine hydrochloride ; 0 °C; 2 h, 70 °C; cooled

2.2 Reagents: Hydrochloric acid Solvents: Water

3.1 Reagents: Triethylamine Solvents: Acetone ; 15 min, 0 °C

3.2 0 °C; 3 h, > 0 °C

4.1 Reagents: Ammonia Solvents: Diethyl ether ; 10 h, -78 °C

5.1 Reagents: Triethylamine Solvents: Dichloromethane ; 10 min, 0 °C

5.2 Reagents: Iodine ; 0 °C

6.1 Catalysts: 1,2-Bis(diphenylphosphino)benzene , Iron(III) acetylacetonate Solvents: Dimethylformamide ; 10 min, rt

6.2 Reagents: Chlorotrimethylsilane , Zinc ; 16 h, 60 °C

6.3 Reagents: Sodium chloride , Ammonium chloride Solvents: Water

7.1 Reagents: Chlorotrimethylsilane , Lithium chloride Solvents: Dimethylformamide ; 12 h, 60 °C

7.2 Reagents: Water ; 3 h, 60 °C

7.3 Reagents: Sodium hydroxide Solvents: Water ; 30 min, pH 12, 60 °C

Métodos de producción 10

1.2 Reagents: Water ; 3 h, 60 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 30 min, pH 12, 60 °C

2.1 Reagents: Pyridine , Hydroxyamine hydrochloride ; 0 °C; 2 h, 70 °C; cooled

2.2 Reagents: Hydrochloric acid Solvents: Water

3.1 Reagents: Triethylamine Solvents: Acetone ; 15 min, 0 °C

3.2 0 °C; 3 h, > 0 °C

4.1 Reagents: Ammonia Solvents: Diethyl ether ; 10 h, -78 °C

5.1 Reagents: Triethylamine Solvents: Dichloromethane ; 10 min, 0 °C

5.2 Reagents: Iodine ; 0 °C

6.1 Catalysts: 1,2-Bis(diphenylphosphino)benzene , Iron(III) acetylacetonate Solvents: Dimethylformamide ; 10 min, rt

6.2 Reagents: Chlorotrimethylsilane , Zinc ; 16 h, 60 °C

6.3 Reagents: Sodium chloride , Ammonium chloride Solvents: Water

7.1 Reagents: Chlorotrimethylsilane , Lithium chloride Solvents: Dimethylformamide ; 12 h, 60 °C

7.2 Reagents: Water ; 3 h, 60 °C

7.3 Reagents: Sodium hydroxide Solvents: Water ; 30 min, pH 12, 60 °C

Métodos de producción 11

Métodos de producción 12

1.2 Reagents: Hydrochloric acid Solvents: Water

2.1 Reagents: Triethylamine Solvents: Acetone ; 15 min, 0 °C

2.2 0 °C; 3 h, > 0 °C

3.1 Reagents: Ammonia Solvents: Diethyl ether ; 10 h, -78 °C

4.1 Reagents: Triethylamine Solvents: Dichloromethane ; 10 min, 0 °C

4.2 Reagents: Iodine ; 0 °C

5.1 Catalysts: 1,2-Bis(diphenylphosphino)benzene , Iron(III) acetylacetonate Solvents: Dimethylformamide ; 10 min, rt

5.2 Reagents: Chlorotrimethylsilane , Zinc ; 16 h, 60 °C

5.3 Reagents: Sodium chloride , Ammonium chloride Solvents: Water

6.1 Reagents: Chlorotrimethylsilane , Lithium chloride Solvents: Dimethylformamide ; 12 h, 60 °C

6.2 Reagents: Water ; 3 h, 60 °C

6.3 Reagents: Sodium hydroxide Solvents: Water ; 30 min, pH 12, 60 °C

Métodos de producción 13

1.2 Reagents: Chlorotrimethylsilane , Zinc ; 16 h, 60 °C

1.3 Reagents: Sodium chloride , Ammonium chloride Solvents: Water

2.1 Reagents: Chlorotrimethylsilane , Lithium chloride Solvents: Dimethylformamide ; 12 h, 60 °C

2.2 Reagents: Water ; 3 h, 60 °C

2.3 Reagents: Sodium hydroxide Solvents: Water ; 30 min, pH 12, 60 °C

Métodos de producción 14

2.1 Catalysts: 1,2-Bis(diphenylphosphino)benzene , Iron(III) acetylacetonate Solvents: Dimethylformamide ; 10 min, rt

2.2 Reagents: Chlorotrimethylsilane , Zinc ; 16 h, 60 °C

2.3 Reagents: Sodium chloride , Ammonium chloride Solvents: Water

3.1 Reagents: Chlorotrimethylsilane , Lithium chloride Solvents: Dimethylformamide ; 12 h, 60 °C

3.2 Reagents: Water ; 3 h, 60 °C

3.3 Reagents: Sodium hydroxide Solvents: Water ; 30 min, pH 12, 60 °C

4.1 -

4-Aminocyclohexanone Raw materials

- 2,2,2-Trifluoroacetophenone

- N-Hydroxyphthalimide

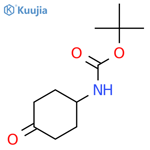

- tert-butyl N-(4-oxocyclohexyl)carbamate

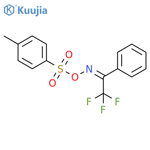

- 2,2,2-Trifluoro-1-phenyl-ethanone O-(4-Methylphenyl)sulfonyloxime

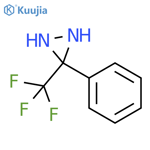

- 3-Phenyl-3-(trifluoromethyl)-diaziridine

- 4-hydroxycyclohexane-1-carboxylic acid

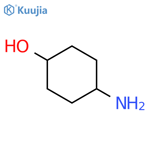

- 4-aminocyclohexan-1-ol

- N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine

- 1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 4-hydroxycyclohexanecarboxylate

- 1,1-Dimethylethyl 4-[3-phenyl-3-(trifluoromethyl)-1-diaziridinyl]-1-piperidinecarboxylate

- 4-oxocyclohexane-1-carboxylic acid

- 3-Phenyl-3-(trifluoromethyl)diazirine

- Cyclohexanecarboxylic acid, 4-oxo-, 1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl ester

- Piperidine, 1-[(4-methylphenyl)sulfonyl]-4-[3-phenyl-3-(trifluoromethyl)-1-diaziridinyl]-

- Cyclohexanol, 4-[3-phenyl-3-(trifluoromethyl)-1-diaziridinyl]-

4-Aminocyclohexanone Preparation Products

4-Aminocyclohexanone Literatura relevante

-

Jinxuan Guo,Zujian Feng,Xiang Liu,Changrong Wang,Pingsheng Huang,Jianhua Zhang,Liandong Deng,Weiwei Wang,Anjie Dong Soft Matter 2020 16 5750

-

2. Synthesis of physoperuvine (8-methyl-8-azabicyclo[3.2.1]octan-1-ol), norphysoperuvine and dehydro-derivatesDavid E. Justice,John R. Malpass J. Chem. Soc. Perkin Trans. 1 1994 2559

-

G. Fodor,R. Dharanipragada Nat. Prod. Rep. 1994 11 443

-

Qinjun Zhang,Xinhuan Lu,Fanfan Yue,Haotian Guo,Congxing Shi,Yiyuan Tao,Jingui Duan,Dan Zhou,Qinghua Xia New J. Chem. 2023 47 3834

87976-86-1 (4-Aminocyclohexanone) Productos relacionados

- 19010-87-8(4-Aminopentan-2-one)

- 149520-74-1(3-Aminocyclohexanone)

- 1935268-84-0(tert-butyl N-1-(furan-2-yl)-1-oxopropan-2-ylcarbamate)

- 197438-91-8((4-fluorophenyl)(4-methanesulfonylphenyl)methanone)

- 1528963-41-8(2-Amino-1-(3-chloro-5-methoxyphenyl)ethan-1-one)

- 1806769-95-8(Methyl 3-(chloromethyl)-5-methoxy-6-(trifluoromethoxy)pyridine-2-acetate)

- 27646-28-2((1S)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol)

- 1737-27-5(2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol)

- 1343411-60-8(5-(3-Methylthiomorpholin-4-yl)furan-2-carbaldehyde)

- 1355237-77-2(1-(2-Methyl-6-phenylsulfanyl-pyridin-3-yl)-propylamine)